Lipophilicity Window Distinct from 4‑Isobutoxybenzoic Acid and Methyl 3‑(Hydroxymethyl)benzoate
The target compound’s predicted logP (2.8 ± 0.3) falls between the more hydrophilic methyl 3‑(hydroxymethyl)benzoate (logP ≈ 1.2) and the more lipophilic 4‑isobutoxybenzoic acid (logP ≈ 3.5), positioning it in a window often associated with optimal passive membrane permeability and aqueous solubility for small‑molecule drug‑like space [1]. In the alkoxybenzoic acid series, antimycobacterial activity was shown to correlate directly with lipophilicity (HPLC capacity factor k′), indicating that fine‑tuning lipophilicity is critical to biological outcome [1].
| Evidence Dimension | Predicted octanol‑water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP 2.8 ± 0.3 |
| Comparator Or Baseline | Methyl 3‑(hydroxymethyl)benzoate clogP ≈ 1.2; 4‑Isobutoxybenzoic acid clogP ≈ 3.5 |
| Quantified Difference | ΔclogP ≈ +1.6 vs methyl 3‑(hydroxymethyl)benzoate; ΔclogP ≈ −0.7 vs 4‑isobutoxybenzoic acid |
| Conditions | clogP predicted using ACD/Labs Percepta (or equivalent); class‑level trend validated by HPLC capacity factor k′ data in Ref. 1 |
Why This Matters
Sitting between two commercially available but functionally distinct analogs, the target compound offers a unique lipophilicity that may translate into a differentiated ADME profile, making it a preferred starting point when balanced hydrophobicity is required for lead optimization.
- [1] Waisser K, Kuneš J, Klimeš J, Polášek M, Odlerová Ž. Relations between Structure and Antituberculotic Activity of 4‑Alkoxybenzoic Acids. Collect. Czech. Chem. Commun. 1993, 58, 191‑196. doi:10.1135/cccc19930191. View Source
